3-(2-Fluoro-3-methoxyphenyl)propanoic acid
Description
3-(2-Fluoro-3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of propanoic acid, featuring a fluorine atom and a methoxy group attached to a phenyl ring
Properties
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-8-4-2-3-7(10(8)11)5-6-9(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMDQYQPJUKGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-3-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-3-methoxybenzene.
Grignard Reaction: The benzene derivative undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding phenylpropanoic acid.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluoro-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted phenylpropanoic acids.
Scientific Research Applications
3-(2-Fluoro-3-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways: It may inhibit the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Known for its anti-inflammatory properties.
3-(Trifluoromethyl)phenylboronic acid: Used in organic synthesis and as a building block for more complex molecules.
Uniqueness: 3-(2-Fluoro-3-methoxyphenyl)propanoic acid is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, which can influence its reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-(2-Fluoro-3-methoxyphenyl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a fluorine atom and a methoxy group attached to the phenyl ring, which are significant for its biological activity. The presence of these substituents can influence the compound's reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory pathways. Key mechanisms include:
- Inhibition of Pro-inflammatory Mediators : The compound may inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.
- Enzyme Interaction : It may interact with enzymes that play roles in inflammatory responses, potentially leading to reduced pain and inflammation.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can effectively reduce the secretion of inflammatory markers such as interleukins and tumor necrosis factor-alpha (TNF-α) in cell cultures .
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has been investigated for its analgesic effects. Animal studies suggest that it may reduce pain responses through modulation of pain pathways in the central nervous system .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-Hydroxy-3-methoxyphenyl)propionic acid | Hydroxy group instead of fluorine | Known anti-inflammatory properties |
| 3-(Trifluoromethyl)phenylpropionic acid | Trifluoromethyl group | Used in organic synthesis |
| 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid | Contains an amino group | Investigated for metabolic pathways |
The unique combination of a fluorine atom and a methoxy group in this compound enhances its binding affinity to target proteins compared to other similar compounds, potentially leading to improved therapeutic effects.
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
- In Vitro Cytokine Production Study : A study demonstrated that treatment with this compound significantly decreased IL-6 and TNF-α levels in macrophage cell lines, indicating its potential as an anti-inflammatory agent.
- Animal Model Analgesia Study : In a controlled animal study, administration of this compound resulted in a notable reduction in pain-related behaviors in models of acute pain, suggesting its analgesic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
